molecular formula C8H12N2O2 B1269652 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 890625-93-1

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1269652
CAS RN: 890625-93-1
M. Wt: 168.19 g/mol
InChI Key: NKTYLFMWIMKAKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives, including compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, are synthesized through various methods. One common approach involves the condensation followed by cyclization of appropriate precursors. Phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine are commonly used reagents for synthesizing pyrazole appended heterocyclic skeletons (Dar & Shamsuzzaman, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of two nitrogen atoms in a five-membered ring. This structure imparts unique electronic and chemical properties to the compound, making it a valuable scaffold in medicinal chemistry.

Chemical Reactions and Properties

Pyrazoles undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to their electron-rich nature. These reactions are utilized to introduce functional groups or to construct complex molecules for pharmaceutical applications (Kiyani, 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability in various applications, including its pharmacokinetic profile.

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including acidic and basic behaviors, due to the presence of nitrogen atoms. These compounds can act as ligands in coordination chemistry, forming complexes with metals. Their chemical reactivity is also exploited in synthesizing biologically active molecules (Gomaa & Ali, 2020).

Scientific Research Applications

Synthesis Applications

  • Simple and Rapid Synthesis of Propanoic Acids : A study by Reddy & Rao (2006) outlined a simple method for synthesizing 1,3-diarylpyrazol-4-yl propanoic acids, demonstrating the utility of these compounds in creating pharmacologically active molecules.

  • Regiospecific Syntheses : Kumarasinghe et al. (2009) highlighted the regiospecific synthesis of similar compounds, emphasizing the importance of X-ray analysis for structure determination in such processes (Kumarasinghe, Hruby, & Nichol, 2009).

Medical and Biological Research

  • Sedative and Local Anesthetic Activities : Bondavalli et al. (1990) described the synthesis of N,N-disubstituted propanamides and propanamines from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, which showed sedative, local anesthetic, and antiplatelet activities (Bondavalli et al., 1990).

  • Antibacterial and Antifungal Properties : Aly & El-Mohdy (2015) investigated modified hydrogels involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showing promise in medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Anticancer Activity : Metwally, Abdelrazek, & Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer research (Metwally, Abdelrazek, & Eldaly, 2016).

Industrial and Material Science Applications

  • Corrosion Inhibition : Bouklah et al. (2005) and Missoum et al. (2013) studied compounds related to 3,5-dimethyl-1H-pyrazole for their effectiveness in inhibiting corrosion of steel in hydrochloric acid, highlighting the industrial application of these compounds (Bouklah et al., 2005); (Missoum et al., 2013).

  • Metal Complex Synthesis : Guerrero et al. (2008) synthesized palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands, which could be used in various chemical processes and studies (Guerrero et al., 2008).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTYLFMWIMKAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354543
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890625-93-1
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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